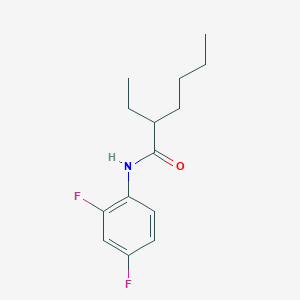

N-(2,4-difluorophenyl)-2-ethylhexanamide

Description

N-(2,4-Difluorophenyl)-2-ethylhexanamide is a fluorinated amide compound characterized by a 2-ethylhexanamide backbone substituted with a 2,4-difluorophenyl group. Fluorinated amides are pivotal in medicinal chemistry due to fluorine’s ability to modulate pharmacokinetics, enhance metabolic stability, and influence molecular interactions such as hydrogen bonding and hydrophobic effects .

Key physicochemical properties of similar compounds (e.g., Fo24, an N-(2,4-difluorophenyl)-2-fluorobenzamide) include:

Properties

Molecular Formula |

C14H19F2NO |

|---|---|

Molecular Weight |

255.3g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C14H19F2NO/c1-3-5-6-10(4-2)14(18)17-13-8-7-11(15)9-12(13)16/h7-10H,3-6H2,1-2H3,(H,17,18) |

InChI Key |

LWRBLKULJJMQFL-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=C(C=C(C=C1)F)F |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamides

(a) Fo24 (N-(2,4-Difluorophenyl)-2-fluorobenzamide)

- Structure : Features a 2-fluorobenzamide core with a 2,4-difluorophenyl substituent.

- Crystal Packing : Exhibits intermolecular N–H···O and C–H···F interactions, contributing to a layered molecular stacking along the crystallographic b-axis .

- Molecular Geometry: Root-mean-square deviation (RMSD) of 0.02 Å compared to its isomer Fo23, with peripheral fluorine atoms (F23/F24) causing minor deviations .

(b) Fo23 (N-(2,3-Difluorophenyl)-2-fluorobenzamide)

- Structural Differences : Fluorine atoms at positions 2 and 3 on the phenyl ring instead of 2 and 4 in Fo23.

- Impact on Properties : Alters hydrogen-bonding networks and molecular stacking, though overall geometry remains highly similar (max. deviation = 0.05 Å) .

(c) Dichlorobenzamide Derivatives

- Example : 3,5-Dichloro-N-(2-chlorophenyl)benzamide .

- Comparison :

- Halogen Effects : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce dipole-dipole interactions but enhance hydrophobic character.

- Melting Points : Higher (~150–160°C) due to increased molecular weight and van der Waals forces .

Halogen-Substituted Amides

(a) N-(2,4-Dichlorophenyl)-2-bromobenzamide

- Structural Features : Bromine substitution at the benzamide position introduces steric bulk, disrupting planar molecular conformations .

- Applications : Used in agrochemicals for enhanced stability against enzymatic degradation .

(b) N-(4-Ethylphenyl)-2-oxoacetamide Derivatives

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Fluorine Positioning: Minor changes in fluorine substitution (e.g., Fo23 vs. Fo24) minimally affect molecular geometry but significantly alter supramolecular interactions, influencing solubility and crystallization behavior .

Halogen Effects : Chlorine-substituted analogs exhibit higher thermal stability but reduced bioavailability compared to fluorinated counterparts due to increased hydrophobicity .

Structural Predictability : High similarity (RMSD < 0.05 Å) in fluorinated benzamides supports computational modeling for drug candidate optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.